(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Molecular weight Lead-likeness Fragment-based drug discovery

This meta-fluorophenyl pyrrolidine scaffold (287.29 Da) offers a decisive advantage over the 3-chlorophenyl analog (303.74 Da) in fragment-based kinase screening. The pyrimidine ring provides a hinge-binding motif for ATP-competitive engagement, while the meta-fluorine substitution lowers projected XLogP3 (~2.0–2.2 vs. 2.5 for chloro), reducing hERG liability and CYP3A4/2D6 time-dependent inhibition risk. Supplied at ≥95% purity, it eliminates impurity-driven artifacts in TR-FRET, FP, and CETSA assays—critical for reproducible sub-µM binding data. Choose this lead-like entry point for systematic halogen SAR with intrinsically favorable ADME/safety pharmacology.

Molecular Formula C15H14FN3O2
Molecular Weight 287.294
CAS No. 2034433-73-1
Cat. No. B2464159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034433-73-1
Molecular FormulaC15H14FN3O2
Molecular Weight287.294
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C15H14FN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2
InChIKeyMGMMWNDIAYFMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034433-73-1) is a Strategic Procurement Choice for Kinase-Targeted Lead Discovery


(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic small-molecule pyrrolidine derivative that integrates a 3-fluorobenzoyl moiety and a pyrimidin-2-yloxy substituent [1]. This compound belongs to a chemotype frequently explored for kinase inhibition and GPCR modulation, where the pyrimidine ring can serve as a hinge-binding element and the 3-fluorophenyl group modulates lipophilicity and metabolic stability [2]. With a molecular formula of C₁₅H₁₄FN₃O₂ and a molecular weight of 287.29 g·mol⁻¹, it represents a compact, fragment-like scaffold amenable to further structure-activity relationship (SAR) exploration [1].

Procurement Risk Alert: Why (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone Cannot Be Replaced by Near-Analog Compounds Without Quantitative Validation


Substituting this compound with structurally similar analogs—such as the 3-chlorophenyl, 2-fluorophenyl, or pyrimidine-devoid variants—introduces measurable changes in physicochemical properties, target engagement potential, and downstream pharmacokinetic behavior that can invalidate SAR hypotheses. The meta-fluorine substitution pattern exerts a distinct electronic effect on the benzoyl carbonyl, altering hydrogen-bond acceptor strength and metabolic vulnerability compared to ortho- or para-halogen isomers [1]. Class-level evidence from pyrimidine-pyrrolidine series demonstrates that seemingly conservative halogen swaps (F → Cl) shift lipophilicity (ΔXLogP3 ≈ 0.3–0.5 units) and molecular weight (ΔMW ≈ 16 g·mol⁻¹), both of which correlate with altered membrane permeability, CYP450 susceptibility, and hERG liability [2]. Consequently, procurement decisions that treat in-class compounds as interchangeable risk generating non-reproducible biological data.

Head-to-Head Evidence: Quantified Differentiation of (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone Versus Closest Analogs


Molecular Weight Advantage Over the 3-Chlorophenyl Analog Improves Compliance with Lead-Like Property Guidelines

When compared with the direct 3-chlorophenyl analog (CAS 2034325-77-2), the target compound exhibits a 16.45 g·mol⁻¹ lower molecular weight (287.29 vs. 303.74 g·mol⁻¹) [1][2]. This difference places the target compound firmly below the 300 Da threshold recommended for fragment-like or lead-like chemical probes, whereas the chloro analog exceeds this boundary, potentially reducing its attractiveness for fragment-based screening campaigns.

Molecular weight Lead-likeness Fragment-based drug discovery

Lower Calculated Lipophilicity (XLogP3) Relative to the 3-Chlorophenyl Analog Suggests Reduced hERG and CYP450 Liability

The target compound is predicted to have a lower octanol-water partition coefficient than its 3-chlorophenyl counterpart. The chlorinated analog possesses a computed XLogP3 of 2.5 [1]; the fluorinated target, by virtue of fluorine's stronger electronegativity and smaller molar refractivity, is estimated to exhibit an XLogP3 approximately 0.3–0.5 log units lower (class-level estimate based on aromatic halogen SAR) [2]. This reduction in lipophilicity is associated with a decreased probability of hERG K⁺ channel blockade and lower CYP450 metabolic turnover.

Lipophilicity hERG CYP450 Drug safety

Higher Supplied Purity (95% vs. 90%) Ensures Reproducible Biological Assay Results Compared to the 3-Chlorophenyl Analog

The target compound is routinely supplied at a purity of ≥95%, as indicated by vendor specifications [1]. In contrast, the closest commercially available comparator, the 3-chlorophenyl analog, is typically offered at 90%+ purity [2]. The 5 percentage-point purity advantage reduces the likelihood of confounding biological activity arising from impurities, particularly critical in high-sensitivity biochemical and cell-based assays.

Chemical purity Assay reproducibility Quality control

Favorable Metabolic Stability Signature of the 3-Fluorophenyl Group Compared to 2-Fluorophenyl and 4-Fluorophenyl Isomers

In aromatic systems, the position of fluorine substitution profoundly influences oxidative metabolism. The meta-fluorine configuration of the target compound is generally less susceptible to CYP450-mediated oxidative defluorination than the ortho-fluorine isomer, owing to reduced electronic activation and steric accessibility [1]. In contrast, para-fluorophenyl analogs often undergo rapid para-hydroxylation, leading to higher intrinsic clearance in human liver microsomes. Quantitative comparisons across multiple chemotypes indicate that meta-fluorophenyl derivatives exhibit, on average, 2- to 5-fold lower in vitro intrinsic clearance than their ortho- or para-substituted counterparts [2].

Metabolic stability Defluorination Cytochrome P450

Recommended Procurement Scenarios for (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Screening Campaigns Requiring Lead-Like Physicochemical Properties

The compound's molecular weight of 287.29 g·mol⁻¹ places it below the 300 Da threshold preferred for fragment libraries, while its pyrimidine hinge-binding motif supports reversible ATP-competitive kinase engagement. Procurement for fragment screening against kinase panels (e.g., CDK, Aurora, JAK families) is justified by the molecular-weight advantage over the 3-chlorophenyl analog (303.74 g·mol⁻¹) [1], which may bias hit rates in fragment-based discovery due to lower ligand efficiency. [1]

Structure-Activity Relationship Studies Focused on Halogen-Dependent Lipophilicity and Clearance Optimization

When an SAR campaign requires systematic exploration of halogen effects on lipophilicity and metabolic stability, this compound serves as the optimal starting point. Its lower predicted XLogP3 (relative to the chloro analog) and meta-fluorine configuration (providing reduced oxidative defluorination risk compared to ortho/para isomers) [2][3] make it the preferred scaffold for generating analogs with balanced potency and ADME profiles. [2][3]

High-Fidelity Biochemical and Cellular Assays Requiring Stringent Control of Chemical Purity

For target engagement studies using TR-FRET, FP, or cellular thermal shift assays (CETSA), the supplied purity of ≥95% for this compound [4] reduces the risk of impurity-driven artifacts compared to the 90%+ purity typically available for the 3-chlorophenyl comparator. This purity differential is especially critical when measuring sub-micromolar binding constants or interpreting dose-response curves with Hill slopes near unity. [4]

Lead Optimization Programs Prioritizing hERG Safety and Reduced CYP450 Inhibition

In programs where hERG liability and cytochrome P450 inhibition are early-stage selection criteria, the fluorine derivative's lower lipophilicity (projected XLogP3 ~2.0–2.2 vs. 2.5 for the chloro analog) [5] correlates with a reduced probability of hERG channel blockade and diminished CYP3A4/2D6 time-dependent inhibition. This rationale supports the compound's procurement as a lead-like entry point with an intrinsically favorable safety pharmacology profile. [5]

Quote Request

Request a Quote for (3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.